1-(Bromomethyl)naphthalen-2-amine
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Overview
Description
1-(Bromomethyl)naphthalen-2-amine is an organic compound with the molecular formula C11H10BrN. It is a derivative of naphthalene, characterized by the presence of a bromomethyl group at the first position and an amine group at the second position of the naphthalene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)naphthalen-2-amine can be synthesized through several methods. One common approach involves the bromination of 2-aminonaphthalene followed by a substitution reaction. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride (CCl4) under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: 1-(Bromomethyl)naphthalen-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding naphthoquinones.
Reduction Reactions: Reduction of the bromomethyl group can yield methyl derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
- Substitution reactions yield various substituted naphthalenes.
- Oxidation reactions produce naphthoquinones.
- Reduction reactions result in methylated naphthalenes .
Scientific Research Applications
1-(Bromomethyl)naphthalen-2-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)naphthalen-2-amine involves its interaction with various molecular targets. The bromomethyl group is reactive and can form covalent bonds with nucleophilic sites in biological molecules, potentially altering their function. This reactivity makes it useful in the design of inhibitors or probes that target specific enzymes or receptors .
Comparison with Similar Compounds
1-Bromo-2-methylnaphthalene: Similar structure but lacks the amine group.
2-Bromonaphthalene: Lacks the methyl and amine groups.
1-(Bromomethyl)naphthalene: Lacks the amine group.
Uniqueness: 1-(Bromomethyl)naphthalen-2-amine is unique due to the presence of both a bromomethyl and an amine group on the naphthalene ring. This dual functionality allows for diverse chemical reactivity and makes it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C11H10BrN |
---|---|
Molecular Weight |
236.11 g/mol |
IUPAC Name |
1-(bromomethyl)naphthalen-2-amine |
InChI |
InChI=1S/C11H10BrN/c12-7-10-9-4-2-1-3-8(9)5-6-11(10)13/h1-6H,7,13H2 |
InChI Key |
QVQWPDFIGGLKIN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2CBr)N |
Origin of Product |
United States |
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